molecular formula C11H18ClNO B2801720 Ethyl[2-(2-methylphenoxy)ethyl]amine hydrochloride CAS No. 1909348-14-6

Ethyl[2-(2-methylphenoxy)ethyl]amine hydrochloride

Cat. No. B2801720
CAS RN: 1909348-14-6
M. Wt: 215.72
InChI Key: ZDZZJLJCEZFUFF-UHFFFAOYSA-N
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Description

Ethyl[2-(2-methylphenoxy)ethyl]amine hydrochloride is a chemical compound with the molecular formula C11H18ClNO . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of Ethyl[2-(2-methylphenoxy)ethyl]amine hydrochloride can be represented by the linear formula: C11H18ClNO . The InChI code for this compound is 1S/C9H13NO.ClH/c1-8-4-2-3-5-9 (8)11-7-6-10;/h2-5H,6-7,10H2,1H3;1H .


Physical And Chemical Properties Analysis

Ethyl[2-(2-methylphenoxy)ethyl]amine hydrochloride is a solid at room temperature . The molecular weight of this compound is 215.72 .

Scientific Research Applications

Herbicidal Ionic Liquids

Research has shown that this compound can be used in the synthesis and characterization of herbicidal ionic liquids . These are used in agriculture to control weeds and other unwanted plants .

Antitumor Activity

A chloro-substituted analog of this compound has shown pronounced antitumor activity . This suggests that Ethyl[2-(2-methylphenoxy)ethyl]amine hydrochloride could potentially be used in cancer research .

Physicochemical Properties

The compound’s physicochemical properties such as solubility and thermal stability make it useful in various scientific research applications .

Safety and Hazards

This compound has several hazard statements associated with it, including H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-ethyl-2-(2-methylphenoxy)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-3-12-8-9-13-11-7-5-4-6-10(11)2;/h4-7,12H,3,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZZJLJCEZFUFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=CC=CC=C1C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl[2-(2-methylphenoxy)ethyl]amine hydrochloride

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